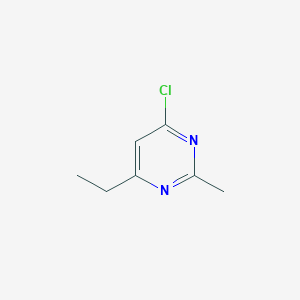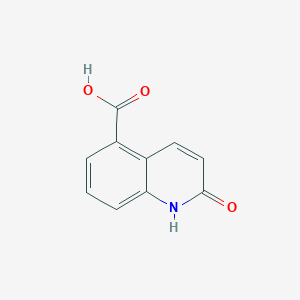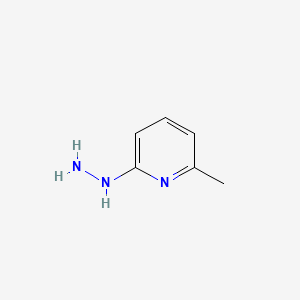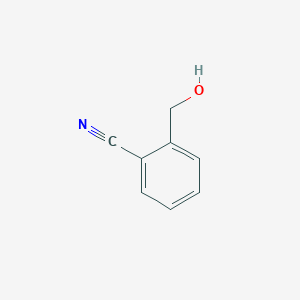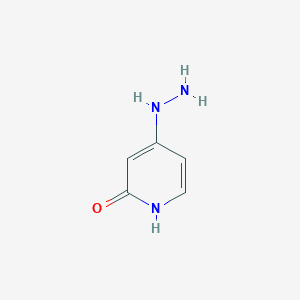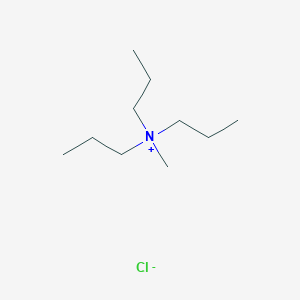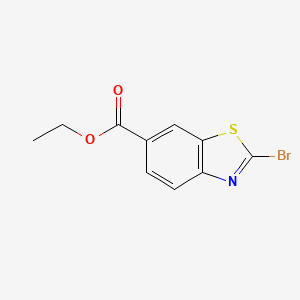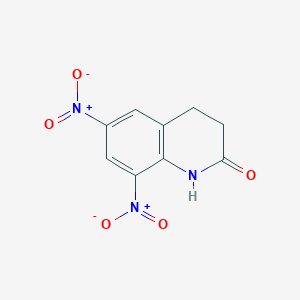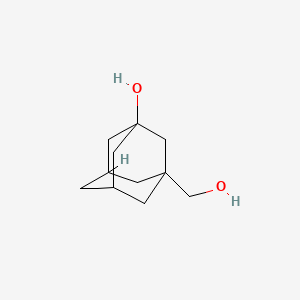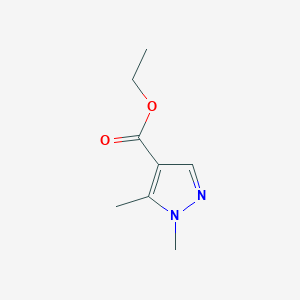
1,5-diméthyl-1H-pyrazole-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (EDMP) is a widely used organic compound, with a variety of applications in scientific research. It is a white, crystalline solid with a molecular weight of 195.22 g/mol and a melting point of 92-94°C. EDMP is a pyrazole derivative and belongs to the class of compounds known as heterocyclic compounds. It is a versatile compound, with a wide range of applications in organic synthesis, medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
Synthèse Organique
Ce composé est utilisé comme intermédiaire en synthèse organique, en particulier dans la préparation de dérivés de l'acide isoxazole-4-carboxylique et des isoxazole-3,5-dicarboxamides .
Activité Antimicrobienne
Les dérivés du pyrazole ont été étudiés pour leurs propriétés antimicrobiennes. Une nouvelle séquence d'analogues pyrazole-thiobarbiturique a montré une activité contre divers microbes, y compris C. albicans et S. aureus .
Catalyse
Le diazoacétate d'éthyle, lorsqu'il est mis en réaction avec le phénylpropargyle en présence de triflate de zinc comme catalyseur, conduit à la formation de dérivés de pyrazole correspondants .
Activités Insecticides
Des dérivés de pyrazole ont été synthétisés et évalués pour leurs activités insecticides .
Évaluation Antileishmanienne et Antimalarienne
Une étude de simulation moléculaire a justifié la puissante activité antipromastigote in vitro d'un composé pyrazolique avec un motif d'ajustement souhaitable dans le site actif caractérisé par une énergie libre de liaison inférieure .
Mécanisme D'action
Target of Action
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazoles are known to interact with various targets in the body, including enzymes, receptors, and proteins . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways due to their diverse biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects
Analyse Biochimique
Biochemical Properties
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and stability. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through direct binding or by altering the enzyme’s conformation . Additionally, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can form complexes with metal ions, which further influences its biochemical properties and interactions .
Cellular Effects
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolic processes . These effects on cellular metabolism include alterations in the levels of key metabolites and changes in the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular responses . These interactions often result in alterations in gene expression, either through direct binding to DNA or by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies and potential therapeutic applications.
Metabolic Pathways
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . Additionally, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of important metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biological effects.
Subcellular Localization
The subcellular localization of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular energy metabolism.
Propriétés
IUPAC Name |
ethyl 1,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-9-10(3)6(7)2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPSXJWSGYSVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515758 | |
| Record name | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85290-77-3 | |
| Record name | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



